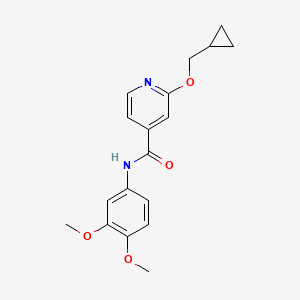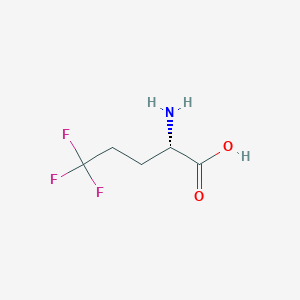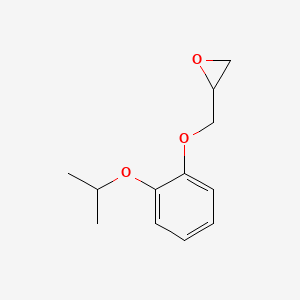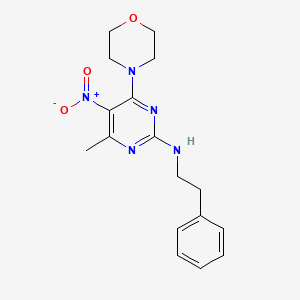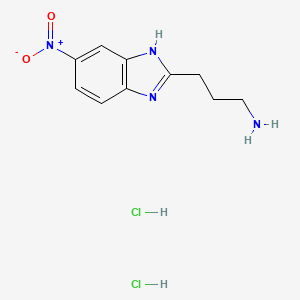
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 5-position of the benzimidazole ring and a propan-1-amine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride typically involves the nitration of benzimidazole derivatives followed by the introduction of the propan-1-amine side chain. One common method involves the nitration of 1H-benzo[d]imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting nitrobenzimidazole is then reacted with 3-bromopropan-1-amine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with various electrophiles.
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 3-(5-Amino-1H-benzo[d]imidazol-2-yl)propan-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized benzimidazole derivatives.
科学的研究の応用
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Benzimidazole: The parent compound without the nitro group and propan-1-amine side chain.
Tinidazole: A nitroimidazole used as an antiprotozoal and antibacterial agent.
Uniqueness
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-(6-nitro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.2ClH/c11-5-1-2-10-12-8-4-3-7(14(15)16)6-9(8)13-10;;/h3-4,6H,1-2,5,11H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRPNORSMMBMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-74-1 |
Source


|
| Record name | 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
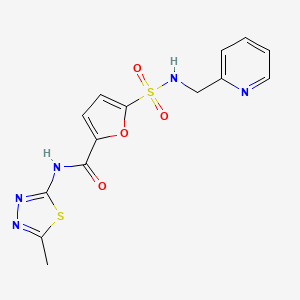
![5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2833630.png)
![2-(ethylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2833633.png)
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2833635.png)
![N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide](/img/structure/B2833636.png)
![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833637.png)
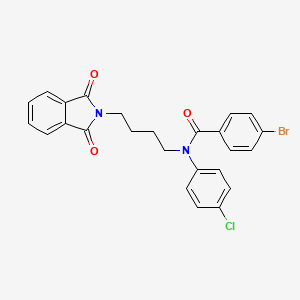
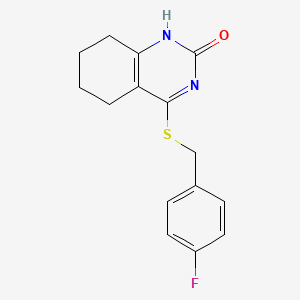
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2833643.png)

